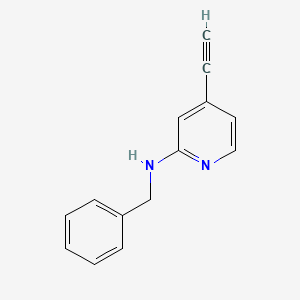

N-benzyl-4-ethynylpyridin-2-amine

Beschreibung

N-benzyl-4-ethynylpyridin-2-amine (CAS 1369594-50-2) is a pyridine derivative featuring a benzylamine substituent at position 2 and an ethynyl group (C≡CH) at position 4 of the pyridine ring . The ethynyl moiety introduces significant electronic effects due to its triple bond, which enhances electron-withdrawing characteristics and rigidity.

Eigenschaften

Molekularformel |

C14H12N2 |

|---|---|

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

N-benzyl-4-ethynylpyridin-2-amine |

InChI |

InChI=1S/C14H12N2/c1-2-12-8-9-15-14(10-12)16-11-13-6-4-3-5-7-13/h1,3-10H,11H2,(H,15,16) |

InChI-Schlüssel |

KODFTFATMSBSDL-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC(=NC=C1)NCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-ethynylpyridin-2-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for N-benzyl-4-ethynylpyridin-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-4-ethynylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Ethyl-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-benzyl-4-ethynylpyridin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-benzyl-4-ethynylpyridin-2-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-benzyl-4-ethynylpyridin-2-amine with structurally related compounds, focusing on substituent effects and core structural variations.

N-Benzyl-4-methylpyridin-2-amine (CAS 13021-71-1)

- Structural Features : Replaces the ethynyl group with a methyl (CH₃) substituent at position 4 .

- Implications: Reduced conjugation and rigidity compared to the ethynyl analog, which may affect solubility and interactions in biological systems.

4-Ethenylpyridin-2-amine (CAS 681821-45-4)

- Structural Features : Contains an ethenyl (CH₂=CH) group at position 4 instead of ethynyl .

- Electronic Effects : The ethenyl group is less electron-withdrawing than ethynyl, leading to intermediate electronic properties.

- Implications : The double bond allows conjugation but lacks the steric and electronic rigidity of the triple bond. This difference could influence reactivity in cross-coupling reactions or binding interactions .

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0)

- Structural Features : Pyrimidine core with a nitro group and aromatic substituents .

- Core Heterocycle : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (one nitrogen).

- Nitro groups enhance electrophilicity, which may confer distinct reactivity or bioactivity compared to the pyridine-based compound .

Pyridine vs. Pyrimidine Derivatives

- Electronic Environment : Pyridine derivatives (e.g., N-benzyl-4-ethynylpyridin-2-amine) have a single nitrogen atom, while pyrimidines (e.g., compounds in ) feature two nitrogen atoms, increasing polarity and hydrogen-bonding capacity .

- Pharmacological Potential: Pyrimidines are common in kinase inhibitors due to their ability to mimic purine bases, whereas pyridines are often used in ligands targeting neurotransmitter receptors.

Structural and Electronic Comparison Table

Research Implications and Limitations

- Synthetic Utility: The ethynyl group in N-benzyl-4-ethynylpyridin-2-amine may facilitate click chemistry or Sonogashira coupling, unlike methyl or ethenyl analogs .

- Data Gaps : Experimental comparisons of solubility, stability, and bioactivity are absent in available literature, necessitating further study.

- Theoretical Insights : Substituent electronic profiles (e.g., ethynyl vs. methyl) can be modeled computationally to predict reactivity and binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.